Cas no 1804749-21-0 (Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethoxy and iodo substituents enhance reactivity, making it a valuable intermediate for cross-coupling reactions and further functionalization. The presence of the hydroxyl group at the 2-position offers additional modification potential, while the ester moiety provides stability and synthetic flexibility. This compound is particularly useful in the development of bioactive molecules due to its structural features, which can influence binding affinity and metabolic stability. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate structure
1804749-21-0 structure
商品名:Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1804749-21-0
MF:C10H9F3INO4
メガワット:391.082445859909
CID:4831595

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C10H9F3INO4/c1-2-18-7(16)4-5-3-6(14)15-9(17)8(5)19-10(11,12)13/h3H,2,4H2,1H3,(H,15,17)
    • InChIKey: UFNCHLJMLZULAZ-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(C(N1)=O)OC(F)(F)F)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 456
  • トポロジー分子極性表面積: 64.599
  • 疎水性パラメータ計算基準値(XlogP): 2

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096231-1g
Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate
1804749-21-0 97%
1g
$1,549.60 2022-04-01

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate 関連文献

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview

Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate, identified by the CAS number 1804749-21-0, is a complex organic compound with significant potential in various fields of research and application. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile chemical properties and biological activities. The structure of this compound is characterized by a pyridine ring substituted with hydroxyl, iodo, trifluoromethoxy, and acetate groups, making it a unique candidate for exploring novel chemical reactions and biological interactions.

The synthesis of Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and acetylations. Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules with high purity and yield. The presence of electron-withdrawing groups like trifluoromethoxy and iodo substituents significantly influences the electronic properties of the pyridine ring, making it reactive towards various electrophiles and nucleophiles.

One of the most intriguing aspects of this compound is its potential application in drug discovery. Pyridine derivatives are known for their ability to modulate enzyme activity and receptor binding, which is crucial in designing therapeutic agents. For instance, studies have shown that Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate exhibits potent inhibitory effects on certain kinases, making it a promising lead compound for anti-cancer drug development.

Moreover, the trifluoromethoxy group in this compound contributes to its lipophilicity and stability, which are essential properties for drug candidates. Recent research has also highlighted its role as a precursor in the synthesis of bioactive molecules with improved pharmacokinetic profiles. The iodo substituent further enhances its reactivity in coupling reactions, enabling the construction of diverse molecular frameworks.

In terms of environmental applications, Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate has shown potential as a catalyst in green chemistry processes. Its ability to facilitate oxidation reactions under mild conditions makes it an attractive alternative to traditional metal-based catalysts. This aligns with the growing demand for sustainable chemical practices in industries worldwide.

The study of this compound also extends into materials science, where its unique electronic properties are being explored for applications in organic electronics. The pyridine ring's conjugation with electron-withdrawing groups allows for tailored electronic characteristics, which could be harnessed in designing advanced materials for sensors and optoelectronic devices.

From a structural perspective, the hydroxyl group at position 2 plays a critical role in hydrogen bonding interactions, influencing the compound's solubility and crystallinity. This feature is particularly important for applications requiring precise control over molecular aggregation states.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine-4-acetate. Quantum mechanical calculations have revealed that the trifluoromethoxy group significantly polarizes the pyridine ring, enhancing its electrophilic character at specific positions.

In summary, Ethyl 2-hydroxy-6-Iodo-pyridine derivative (CAS No: 1804749 - 21 - 0) stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure and reactivity make it an invaluable tool for researchers aiming to push the boundaries of molecular design and functionality.

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